molecular formula C21H21N3O3S2 B12270763 N-(1,1-dioxothiolan-2-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-(1,1-dioxothiolan-2-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B12270763
M. Wt: 427.5 g/mol
InChI Key: VLZNVUGJFREZGM-UHFFFAOYSA-N
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Description

This compound features a sulfanylacetamide core linked to a 4,5-diphenylimidazole moiety and a 1,1-dioxothiolan (sulfolane) group. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and polar interactions.

Properties

Molecular Formula

C21H21N3O3S2

Molecular Weight

427.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-2-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H21N3O3S2/c25-17(22-18-12-7-13-29(18,26)27)14-28-21-23-19(15-8-3-1-4-9-15)20(24-21)16-10-5-2-6-11-16/h1-6,8-11,18H,7,12-14H2,(H,22,25)(H,23,24)

InChI Key

VLZNVUGJFREZGM-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)C1)NC(=O)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(1,1-dioxothiolan-2-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a complex organic compound that incorporates both a dioxothiolan moiety and an imidazole derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O3S2C_{21}H_{21}N_{3}O_{3}S_{2} with a molecular weight of 427.5 g/mol. The structure features a thiolan ring, which may contribute to its biological properties by participating in various biochemical interactions.

Biological Activity Overview

Research indicates that compounds containing imidazole and thiol groups exhibit a variety of biological activities:

  • Antimicrobial Activity :
    • Imidazole derivatives have been reported to possess significant antibacterial properties. For instance, studies have shown that various imidazole-containing compounds exhibit activity against pathogens such as Staphylococcus aureus and Escherichia coli (Jain et al.) .
    • The zone of inhibition for related compounds has been documented, indicating their effectiveness against several bacterial strains (Table 1).
CompoundE. coli (mm)S. aureus (mm)B. subtilis (mm)
5a152821
5b112519
5c203222
Streptomycin283031
  • Anticancer Activity :
    • Compounds with imidazole rings have demonstrated anticancer properties in various studies. The mechanism often involves the inhibition of tyrosine kinases, which play a critical role in cancer cell signaling pathways .
    • Research indicates that derivatives similar to this compound can modulate these pathways effectively.
  • Anti-inflammatory Effects :
    • Imidazole derivatives are also known for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
    • The presence of the dioxothiolan group may enhance these effects by stabilizing the compound's structure or influencing its interaction with biological targets.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of imidazole and thiol-containing compounds:

  • Synthesis and Characterization :
    • A recent study synthesized various imidazole derivatives and assessed their biological activities using advanced analytical techniques such as NMR and mass spectrometry . These methods confirmed the successful incorporation of desired functional groups.
  • Therapeutic Potential :
    • In vitro studies demonstrated that certain derivatives exhibited potent antimicrobial activity comparable to established antibiotics like norfloxacin . This highlights the potential of these compounds as alternative therapeutic agents.
  • Mechanistic Insights :
    • Investigations into the mechanisms of action revealed that these compounds could inhibit key enzymes involved in disease progression, particularly in cancer research . This opens avenues for further development as targeted therapies.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique molecular structure characterized by the presence of a dioxothiolan moiety and a diphenyl-imidazole group. Its molecular formula is C25H29N3O3S2C_{25}H_{29}N_3O_3S_2, which indicates the presence of multiple functional groups that contribute to its biological activity.

Anticancer Properties

Research has indicated that imidazole derivatives, including those containing the diphenyl-imidazole structure, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cancer cell survival and growth .

Antimicrobial Activity

Compounds with thiol and imidazole functionalities have been reported to possess antimicrobial properties. Preliminary studies suggest that N-(1,1-dioxothiolan-2-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide may inhibit the growth of several bacterial strains and fungi, making it a candidate for further exploration as an antimicrobial agent .

Tyrosine Kinase Inhibition

The compound has been identified as a potential inhibitor of tyrosine kinases, which are critical in various cellular processes including growth and differentiation. Inhibiting these enzymes can lead to therapeutic benefits in diseases characterized by abnormal cell signaling, such as cancer .

Lead Compound for Drug Development

Due to its diverse biological activities, this compound serves as a lead compound for developing new pharmaceuticals. Its structural features allow for modifications that can enhance efficacy and reduce toxicity, paving the way for novel therapeutic agents .

Case Study 1: Synthesis and Characterization

A recent study detailed the synthesis of various imidazole derivatives incorporating the dioxothiolan moiety. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structures and purity. Biological assays demonstrated their potential anticancer activity against specific cell lines .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on evaluating the antimicrobial properties of related compounds. The study utilized standard antimicrobial susceptibility tests to assess the effectiveness against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited promising inhibitory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Features
Compound Name / ID Core Structure Key Substituents Molecular Formula (MW)
Target Compound Imidazole-sulfanylacetamide 4,5-Diphenylimidazole; 1,1-dioxothiolan C₂₆H₂₂N₃O₃S₂ (≈512.6 g/mol)*
2-{[4,5-Bis(thiophen-2-yl)-1H-imidazol-2-yl]sulfanyl}acetamide Imidazole-sulfanylacetamide 4,5-Bis(thiophenyl)imidazole; no sulfolane C₁₈H₁₃N₃OS₃ (≈391.5 g/mol)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine-sulfanylacetamide 4,6-Diaminopyrimidine; 4-chlorophenyl C₁₂H₁₂ClN₅OS (≈317.8 g/mol)
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Triazole-sulfanylacetamide 1,2,4-Triazole with p-methylphenyl and methylthio groups C₂₅H₂₄N₄O₂S₂ (≈500.6 g/mol)
N-(2-Ethoxyphenyl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide Imidazole-sulfanylacetamide 1,5-Diphenylimidazole; 2-ethoxyphenyl C₂₅H₂₁N₃O₂S (≈443.5 g/mol)

Notes:

  • The target compound’s 1,1-dioxothiolan group distinguishes it from most analogs, which typically lack sulfone moieties. This group may enhance solubility in polar solvents compared to purely hydrophobic analogs like the bis(thiophenyl) derivative .
  • The 4,5-diphenylimidazole substituent is structurally similar to 1,5-diphenylimidazole in , but the substitution pattern affects aromatic interactions and steric bulk.
2.4 Physicochemical Properties
  • Solubility : The sulfolane group in the target compound likely increases water solubility compared to analogs with purely aromatic substituents (e.g., ).
  • Thermal Stability : Melting points for analogs range from 473–475 K (e.g., ) to amorphous solids (e.g., ), suggesting the target compound may require specialized formulation for stability.

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